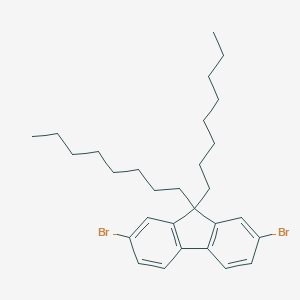

9,9-Dioctyl-2,7-dibromofluorene

Cat. No. B031703

Key on ui cas rn:

198964-46-4

M. Wt: 548.4 g/mol

InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07135242B2

Procedure details

Under a nitrogen gas atmosphere, 289 mg (0.235 mmol) of butylphenylsilane (compound 14), 750 mg (1.17 mmol) of 9,9-dioctylfluorene with boron structures introduced onto the 2 and 7 positions, 515 mg (0.935 mmol) of 2,7-dibromo-9,9-dioctylfluorene, 2.22 g (16.1 mmol) of potassium carbonate, 15 ml of THF and 8 ml of distilled water were added to a 100 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 60° C. After the dissolution of the substrate was confirmed, one full spatula of tetrakis(triphenylphosphine)palladium was added, and the mixture was heated and agitated for approximately 48 hours. When toluene was added following cooling and the solvent was distilled away as far as possible, a high-viscosity substance was obtained.

Name

butylphenylsilane

Quantity

289 mg

Type

reactant

Reaction Step One

Name

compound 14

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([SiH2]C1C=CC=CC=1)CCC.C([C:20]1(CCCCCCCC)[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)CCCCCCC.[B].BrC1C=CC2C3C(=CC(Br)=CC=3)C(CCCCCCCC)(CCCCCCCC)C=2C=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1.O.C1COCC1>[CH:22]1[C:21]2[CH2:20][C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:4.5.6,^1:82,84,103,122|

|

Inputs

Step One

|

Name

|

butylphenylsilane

|

|

Quantity

|

289 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[SiH2]C1=CC=CC=C1

|

|

Name

|

compound 14

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[SiH2]C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

750 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[B]

|

|

Name

|

|

|

Quantity

|

515 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC

|

|

Name

|

|

|

Quantity

|

2.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

agitated for approximately 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to a 100 ml three-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

After the dissolution of the substrate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

following cooling

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled away as far as possible, a high-viscosity substance

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |